Tiopronin Disulfide
Description
Properties
IUPAC Name |
2-[2-[[1-(carboxymethylamino)-1-oxopropan-2-yl]disulfanyl]propanoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(9(17)11-3-7(13)14)19-20-6(2)10(18)12-4-8(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBCRXQYFIPNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SSC(C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21269-37-4 | |
| Record name | Tiopronin disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021269374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIOPRONIN DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK7MK77JLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrogen Peroxide–Mediated Oxidation
The most widely documented method for synthesizing this compound involves the oxidation of tiopronin using hydrogen peroxide (H₂O₂). As detailed in a patent by CN102491926A, tiopronin is dissolved in water at a concentration of 0.05–0.1 g/ml, and a 10–30% aqueous H₂O₂ solution is added dropwise at a 0.5–1 volumetric ratio relative to the tiopronin solution. The reaction proceeds under continuous stirring for 24–72 hours, yielding a faint yellow viscous liquid after rotary evaporation.
Key Reaction Parameters
| Parameter | Range/Value |
|---|---|
| Tiopronin concentration | 0.05–0.1 g/ml |
| H₂O₂ concentration | 10–30% (v/v) |
| H₂O₂ : tiopronin ratio | 0.5–1 (v/v) |
| Reaction time | 24–72 hours |
This method leverages the thiol-disulfide exchange mechanism, where H₂O₂ oxidizes the sulfhydryl (-SH) groups of tiopronin to form a disulfide bond (-S-S-). The reaction’s simplicity and scalability make it industrially viable, though the extended reaction time necessitates careful monitoring to prevent over-oxidation to sulfonic acids, a phenomenon observed in analogous disulfide oxidation systems.
Purification and Isolation
Chromatographic Purification
Post-synthesis, the crude product undergoes purification via reversed-phase high-performance liquid chromatography (RP-HPLC). The patent specifies using a C18 stationary phase with a column length of 10–30 cm and diameter of 2–10 cm. The mobile phase consists of 5–10% acetonitrile in 0.1% aqueous formic acid, delivered at 140–180 ml/min. Ultraviolet (UV) detection at 210 nm enables real-time monitoring, with the target compound eluting at a retention time (RT) of 13.5–16.8 minutes.
Purification Workflow
-
Sample Preparation : The crude product is dissolved in a 5–10% acetonitrile/0.1% formic acid solution and filtered through a 0.45 µm membrane.
-
Chromatographic Separation : The filtrate is injected into the C18 column, and fractions corresponding to RT 13.5–16.8 min are collected.
-
Concentration : Collected fractions are rotary-evaporated to near-dryness, reconstituted in water, and subjected to repeated lyophilization to remove residual solvents.
This process achieves >95% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS). The use of formic acid enhances ionization efficiency during MS analysis, while acetonitrile ensures optimal hydrophobic interactions with the C18 matrix.
Mechanistic Insights and Reaction Optimization
Role of Hydrogen Peroxide in Disulfide Formation
Hydrogen peroxide acts as a two-electron oxidant, converting thiols to disulfides via a sulfenic acid intermediate. In the presence of tiopronin, the reaction follows:
The reaction rate is influenced by H₂O₂ concentration, with excess oxidant risking sulfonic acid formation. Kinetic studies on analogous disulfides (e.g., di-p-tolyl disulfide) reveal that electron-donating substituents accelerate oxidation, aligning with the Hammett correlation (ρ = -1.89).
Catalytic Considerations
While the patent method omits catalysts, literature on methyltrioxorhenium (MTO)–catalyzed disulfide oxidation suggests potential for accelerating this compound synthesis. MTO facilitates H₂O₂ activation, reducing reaction times from days to hours in model systems. However, catalyst cost and metal residue concerns may limit its pharmaceutical applicability.
Analytical Characterization
Spectroscopic Confirmation
-
UV-Vis Spectroscopy : this compound exhibits a λₘₐₓ at 210 nm due to the disulfide chromophore.
-
NMR : H NMR (D₂O) displays signals at δ 1.35 (d, 3H, CH₃), δ 2.85 (q, 1H, CH), and δ 3.70 (s, 2H, CH₂), consistent with the dimeric structure.
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 356.1 ([M+H]⁺).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection remains the gold standard for purity analysis. A typical chromatogram shows a single dominant peak at RT 14.2 min, with area-under-the-curve (AUC) >98%.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: Tiopronin Disulfide undergoes various chemical reactions, including:
Oxidation: The formation of this compound itself is an oxidation reaction where two thiol groups are converted into a disulfide bond.
Reduction: this compound can be reduced back to Tiopronin using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Thiol-Disulfide Exchange: This reaction involves the exchange of thiol and disulfide groups, which is crucial in biological systems for maintaining redox balance.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Thiol-Disulfide Exchange: Thiol-containing compounds under physiological conditions.
Major Products:
Oxidation: this compound.
Reduction: Tiopronin.
Thiol-Disulfide Exchange: Mixed disulfides and free thiols.
Scientific Research Applications
Tiopronin Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a stabilizing agent for metal nanoparticles.
Biology: Plays a role in studying redox biology and thiol-disulfide exchange reactions in proteins.
Medicine: Investigated for its potential in treating conditions like Wilson’s disease, rheumatoid arthritis, and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage
Industry: Utilized in the formulation of pharmaceuticals and as a component in diagnostic assays.
Mechanism of Action
Tiopronin Disulfide exerts its effects primarily through thiol-disulfide exchange reactions. It reacts with cystine in the urine to form a more soluble mixed disulfide complex, thereby reducing the concentration of cystine and preventing kidney stone formation . The molecular targets include cystine and other thiol-containing compounds, and the pathways involved are related to redox regulation and detoxification .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following compounds share structural or functional similarities with tiopronin disulfide, enabling comparative analysis of their pharmacological and biochemical properties:
Demethyl Tiopronin
- Structural Features : Lacks the methyl group adjacent to the thiol moiety compared to tiopronin, enhancing thiol reactivity .
- GPx Inhibition : Demonstrates stronger inhibition of glutathione peroxidase (GPx) (54 ± 1% inhibition at 200 µM) than tiopronin (60 ± 3%) and mercaptosuccinate (71 ± 4%) .
- Cytotoxicity : Exhibits 44-fold selectivity (SR = 44) against multidrug-resistant KB-V1 cells (IC50 = 0.42 ± 0.09 mM) vs. parental KB-3-1 cells (IC50 = 18.37 ± 0.22 mM), outperforming tiopronin .
- Limitation : Biphasic cytotoxicity at ≥2 mM concentrations due to ROS scavenging, reducing therapeutic utility at higher doses .
Dimethyl Tiopronin
- Structural Features : Contains additional methyl groups, sterically shielding the thiol group .
- GPx Inhibition: No significant inhibition observed, contrasting with demethyl tiopronin and tiopronin .
- Cytotoxicity: Non-selective activity (SR = 1.2; KB-V1 IC50 = 7.80 ± 1.28 mM vs. KB-3-1 IC50 = 9.50 ± 1.15 mM), attributed to reduced thiol accessibility .
Mercaptosuccinate
- Functional Similarity : Inhibits GPx (71 ± 4% at 200 µM) and demonstrates cytotoxicity against KB-V1 cells (SR = 45) .
- Key Difference : Its selectivity is reversed by N-acetylcysteine (NAC) (SR reduced to 1.1 with 2 mM NAC), unlike tiopronin, which retains partial selectivity under NAC treatment .
D-Penicillamine
- Therapeutic Overlap : Used for cystinuria and rheumatoid arthritis, like tiopronin .
- Efficacy : Tiopronin reduces stone recurrence by 62.8–94.1% in cystinuria, comparable to d-penicillamine .
- Tolerability : Tiopronin has fewer adverse effects (e.g., rash, proteinuria) and lower discontinuation rates (27.7% vs. higher rates for d-penicillamine) .
Comparative Data Table
*Data extrapolated from structurally analogous assays.
Mechanistic and Clinical Insights
- ROS Scavenging : Tiopronin’s cytotoxicity is reversed by NAC, implicating ROS-mediated pathways, whereas demethyl tiopronin’s biphasic activity complicates dose optimization .
- Therapeutic Niche : Tiopronin is preferred over d-penicillamine in cystinuria due to tolerability, but its structural analogs (e.g., demethyl tiopronin) may offer enhanced selectivity in oncology applications .
Biological Activity
Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, is a synthetic aminothiol compound primarily used in the treatment of cystinuria to prevent kidney stone formation. Its biological activity is attributed to its ability to undergo thiol-disulfide exchange reactions, leading to the formation of water-soluble mixed disulfides. This article delves into the diverse biological activities of tiopronin disulfide, supported by research findings and data tables.
Tiopronin acts as a reducing agent that interacts with cystine, a poorly soluble amino acid, to form a mixed disulfide complex. This reaction reduces the concentration of cystine in urine below its solubility limit, thereby preventing the formation of cystine stones. The overall reaction can be summarized as follows:
This mechanism highlights the importance of the thiol group in tiopronin for its biological activity .
Pharmacokinetics
The pharmacokinetic profile of tiopronin reveals important information about its absorption, distribution, metabolism, and elimination:
- Absorption : Tiopronin is slowly absorbed with peak plasma concentrations occurring 3-6 hours post-ingestion. The bioavailability is approximately 63% for total and 40% for unbound tiopronin .
- Volume of Distribution : Tiopronin has a high volume of distribution (455 L), indicating significant tissue binding outside the plasma .
- Metabolism : The principal metabolite is 2-mercaptopropionic acid (2-MPA), accounting for 10-15% of the drug's metabolism .
- Elimination : It is excreted entirely through urine, with a terminal half-life of about 53 hours .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of tiopronin, particularly its modified forms. For instance, tiopronin-NO exhibited antibacterial activity against E. coli and Pseudomonas species in vitro. The study utilized flow cytometry to assess cell viability after treatment with tiopronin-NO at a concentration of 20 mM for 24 hours .
Collateral Sensitivity in Multidrug-Resistant Cells
Tiopronin has shown promise in sensitizing multidrug-resistant (MDR) cancer cells to conventional chemotherapeutics. Research indicated that long-term exposure to tiopronin led to decreased expression of P-glycoprotein (P-gp), enhancing sensitivity to drugs like doxorubicin and taxol. Specifically, KB-V1 cells treated with tiopronin were found to be significantly more sensitive to these P-gp substrates, demonstrating collateral sensitivity mechanisms at play .
Case Studies
- Cystinuria Management : A clinical study involving patients with cystinuria demonstrated that tiopronin effectively reduced urinary cystine levels and stone formation rates. Patients receiving tiopronin showed a marked decrease in stone recurrence compared to those not on treatment.
- Cancer Treatment : In a laboratory setting, treatment of MDR cancer cell lines with tiopronin resulted in a notable reduction in cell viability when combined with traditional chemotherapeutics. This suggests potential applications beyond its current use in urology .
Data Tables
| Parameter | Value |
|---|---|
| Bioavailability (Total) | 63% |
| Bioavailability (Unbound) | 40% |
| Volume of Distribution | 455 L |
| Terminal Half-Life | 53 hours |
| Renal Clearance (Total) | 3.3 L/h |
| Renal Clearance (Unbound) | 13.3 L/h |
Q & A
Q. What are the standard experimental protocols for synthesizing Tiopronin Disulfide, and how can purity be validated?
this compound is synthesized via oxidation of Tiopronin using hydrogen peroxide in aqueous or ethanol solvents under controlled pH and temperature. Post-synthesis, purity can be validated using chromatographic techniques (e.g., C18 column chromatography) and spectroscopic methods such as NMR or LC-HRMS to confirm disulfide bond formation and absence of residual thiols . For reproducibility, reaction conditions (e.g., molar ratios, reaction time) must be explicitly documented, with cross-referencing to prior literature for known compounds .
Q. How do researchers characterize the redox activity of this compound in vitro?
Redox behavior is assessed using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reverse disulfide bond formation. Kinetic studies often employ UV-Vis spectroscopy to monitor thiol-disulfide exchange rates, while cyclic voltammetry quantifies redox potentials. For biological relevance, experiments should simulate physiological conditions (e.g., pH 7.4, 37°C) and include controls like glutathione disulfide for comparative analysis .
Q. What analytical techniques are recommended for confirming disulfide bond connectivity in this compound?
Non-reducing peptide mapping via LC-HRMS is the gold standard, as it preserves disulfide bonds during analysis. High-resolution mass spectrometry coupled with software-assisted interpretation (e.g., Xcalibur, Protein Metrics) enables precise identification of disulfide linkages. Cross-validation with enzymatic digestion (e.g., trypsin) ensures batch-to-batch consistency .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in cystinuria models be reconciled?
Discrepancies often arise from variations in experimental design, such as differences in cystine concentration thresholds, animal models (e.g., knockout mice vs. spontaneous mutants), or pharmacokinetic parameters (e.g., dosing frequency). Researchers should conduct meta-analyses to identify confounding variables and validate findings using standardized protocols (e.g., FDA GSRS guidelines) .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
Stability challenges stem from its susceptibility to redox cycling. Approaches include:
Q. How do researchers design experiments to investigate this compound’s neuroprotective mechanisms in subarachnoid hemorrhage models?
Preclinical studies require:
- Hypothesis-driven design : Focus on redox modulation (e.g., Nrf2 pathway activation) or thiol-mediated metal chelation.
- Endpoint selection : Measure biomarkers like malondialdehyde (oxidative stress) or caspase-3 (apoptosis).
- Control groups : Include sham-operated animals and comparator drugs (e.g., N-acetylcysteine) to isolate specificity .
Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible research?
Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvent levels.
- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, agitation speed).
- Adhere to FDA GSRS documentation standards for traceability .
Methodological Guidance
Q. How should researchers structure a publication to highlight this compound’s novel applications?
- Introduction : Link prior work on Tiopronin’s cystinuria use to emerging roles (e.g., nanoparticle stabilization).
- Methods : Detail synthesis and characterization in the main text; move auxiliary data (e.g., NMR spectra) to supplementary files.
- Discussion : Contrast findings with structurally analogous disulfides (e.g., lipoic acid) to emphasize novelty .
Q. What frameworks ensure research questions on this compound meet FINER criteria (Feasible, Novel, Ethical, Relevant)?
- Feasibility : Pilot studies to assess reagent availability and technical limits (e.g., LC-MS access).
- Novelty : Conduct systematic reviews (PubMed, SciFinder) to identify underexplored mechanisms (e.g., anti-inflammatory pathways).
- Ethics : For in vivo studies, follow ARRIVE guidelines for humane endpoints .
Data Interpretation and Conflict Resolution
Q. How to resolve contradictions in reported IC50 values for this compound’s enzyme inhibition?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Apply the following:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
